4-(4-phenoxyphenoxy)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-phenoxyphenoxy)benzoic acid is an organic compound with the molecular formula C19H14O4. It is a derivative of benzoic acid and is characterized by the presence of two phenoxy groups attached to the benzoic acid core. This compound is known for its applications in the synthesis of specialty polymers, particularly poly(ether ether ketone) (PEEK), which is a high-performance thermoplastic polymer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenoxyphenoxy)benzoic acid typically involves the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. This process can be carried out using various oxidizing agents under controlled conditions. One common method involves the nucleophilic substitution route, where 1-(4-methylphenoxy)-4-phenoxybenzene is oxidized to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves a multi-step process. The initial step includes the preparation of 1-(4-methylphenoxy)-4-phenoxybenzene through nucleophilic condensation starting from raw materials like phenol, para-cresol, and para-dihalobenzene. This intermediate is then oxidized to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-phenoxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of bases like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Bases: Sodium hydroxide.
Solvents: Tetrahydronaphthalene, polyethylene glycol (PEG)-400.
Major Products Formed
The major products formed from these reactions include phenol derivatives and other substituted benzoic acids .
Wissenschaftliche Forschungsanwendungen
4-(4-phenoxyphenoxy)benzoic acid has a wide range of applications in scientific research:
Biology: The compound has been studied for its interactions with various biological molecules and its potential use in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(4-phenoxyphenoxy)benzoic acid involves its ability to undergo polymerization reactions, particularly in the presence of condensing agents like phosphorus pentoxide/methanesulfonic acid (PPMA). This leads to the formation of high molecular weight poly(ether ether ketone) polymers, which exhibit excellent mechanical properties and thermal stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenoxybenzoic acid: Similar in structure but lacks the additional phenoxy group.
4-(Phenylazo)benzoic acid: Contains an azo group instead of the phenoxy groups.
Uniqueness
4-(4-phenoxyphenoxy)benzoic acid is unique due to its dual phenoxy groups, which enhance its reactivity and make it a valuable monomer for the synthesis of high-performance polymers like PEEK. This distinguishes it from other benzoic acid derivatives that may not offer the same level of thermal and chemical resistance .
Eigenschaften
CAS-Nummer |
88049-73-4 |
---|---|
Molekularformel |
C19H14O4 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
4-(4-phenoxyphenoxy)benzoic acid |
InChI |
InChI=1S/C19H14O4/c20-19(21)14-6-8-16(9-7-14)23-18-12-10-17(11-13-18)22-15-4-2-1-3-5-15/h1-13H,(H,20,21) |
InChI-Schlüssel |
WBPQEFPQYPXLSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.